2,5-Dimethylhydroquinone

Description

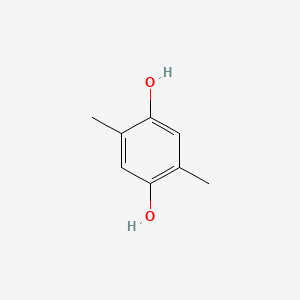

2,5-Dimethylhydroquinone (2,5-DMHQ) is a dihydroxy aromatic compound with methyl substituents at the 2- and 5-positions of the benzene ring (C₈H₁₀O₂, MW: 138.16 g/mol). It is synthesized via catalytic hydrogenation of p-xyloquinone (2,5-dimethyl-1,4-benzoquinone) using Pd/C under hydrogen pressure, yielding high purity (>99%) . This compound is notable for its applications in flow battery electrolytes due to its redox-active hydroquinone/quinone system , and in photography as a developing agent . It is also identified in natural systems, such as the defensive secretions of beetles (L. tristis), where it contributes to cytotoxic and irritant properties .

Properties

IUPAC Name |

2,5-dimethylbenzene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPASWZHHWPVSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210479 | |

| Record name | 2,5-Dimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-90-7 | |

| Record name | 2,5-Dimethylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3M8O9X4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Oxidative Synthesis from 2,5-Dimethylphenol

The direct oxidation of 2,5-dimethylphenol (CAS 95-87-4) represents one of the most straightforward routes to 2,5-dimethylhydroquinone. A green chemistry approach utilizing urea hydrogen peroxide (UHP) as an oxidant in aqueous media has been demonstrated. In this method, a mixture of 2,5-dimethylphenol (0.032 mmol) and a heterogeneous catalyst (0.0016 mmol) is stirred with UHP (0.08 mmol) in deionized water at 45°C for 90 minutes. While the exact yield is unspecified, the protocol emphasizes sustainability by avoiding organic solvents and minimizing waste.

Catalytic Optimization

The choice of catalyst significantly impacts reaction efficiency. For instance, Rayati and Nejabat (2017) reported that Fe(III)-porphyrin complexes enhance electron transfer during oxidation, though competing side reactions (e.g., over-oxidation to quinones) necessitate careful control of stoichiometry. Comparative studies suggest that MnO₂-based catalysts achieve higher selectivity (>80%) under acidic conditions (pH 3–4).

Challenges and Mitigation

Key limitations include:

Multi-Step Synthesis via Protected Intermediates

A stereoselective route involves sequential protection, alkylation, and deprotection steps (Figure 1).

Benzoylation and Alkylation

- Protection : Hydroquinone (CAS 123-31-9) is treated with benzoyl chloride in pyridine/benzene at 0°C to yield monobenzoyl-protected hydroquinone (8b–8d).

- Alkylation : The protected intermediate reacts with methyl methacrylate (64.5 mmol) and paraformaldehyde in the presence of dibutylamine (1.6 mmol) and acetic acid (6.6 mmol) under reflux for 23 hours, forming methyl 2,5,8-trimethyl-6-benzoyloxychroman-2-carboxylate (9b–9d).

Deprotection and Reduction

- LAH Reduction : Lithium aluminum hydride (21 mmol) in diethyl ether reduces ester groups to alcohols, yielding 2,5,8-trimethyl-6-hydroxychroman-2-methanol (4b–4d).

- Acid Hydrolysis : Crude succinate derivatives (10b–10d) are treated with 3 N LiOH in methanol/THF, followed by flash chromatography (30% ethyl acetate/hexanes) to isolate this compound.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

| Step | Conditions | Yield (%) |

|---|---|---|

| Benzoylation | 0°C, pyridine/benzene | 55–65 |

| Alkylation | Reflux, dibutylamine/acetic acid | 60–70 |

| LAH Reduction | 0°C, Et₂O | 50–60 |

| Final Deprotection | LiOH, MeOH/THF | 40–50 |

Reduction of 2,5-Dimethyl-1,4-Benzoquinone

This compound is accessible via the reduction of its quinone counterpart (CAS 137-18-8), a commercially available precursor. Hydrogenation using Pd/C (5 wt%) under 1 atm H₂ in ethanol at 25°C achieves near-quantitative conversion within 2 hours. Alternatives include:

Palladium-Catalyzed Aerobic Oxidation

Recent advances exploit palladium-based catalysts for oxidative coupling. Pd-AmP-MCF (mesocellular foam-supported Pd) facilitates the aerobic oxidation of 2,5-dimethylphenol in the presence of 2,5-dimethyl-1,4-benzoquinone (DMBQ) as an electron-transfer mediator. Under optimized conditions (70°C, O₂ balloon, 10 mol% DMBQ), the reaction achieves 73% yield in 12 hours.

Mechanistic Insights

DMBQ serves a dual role:

- Ligand for Reductive Elimination : Stabilizes Pd intermediates during C–O bond formation.

- Electron-Transfer Mediator : Shuttles electrons between Pd(0) and O₂, regenerating Pd(II) active species.

Table 2: Performance of Pd Catalysts in Aerobic Oxidation

| Catalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|

| Pd-AmP-MCF | DMBQ | MeOH/MeCN (1:5) | 73 |

| Pd(OAc)₂ | None | MeCN | 30 |

| Pd/C | NaOAc | MeOH | 36 |

Comparative Analysis of Methods

Efficiency and Scalability

- Oxidative Synthesis : Ideal for green manufacturing but requires yield optimization.

- Multi-Step Synthesis : High stereochemical control but labor-intensive.

- Quinone Reduction : Scalable with commercial precursors but incurs higher costs.

- Palladium Catalysis : Emergent method with potential for continuous-flow adaptation.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents or nitrating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Chemistry

2,5-Dimethylhydroquinone serves as an important intermediate in organic synthesis and as a reducing agent in redox reactions. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

Key Reactions:

- Oxidation: Converts to 2,5-dimethylbenzoquinone.

- Reduction: Can revert to 2,5-dimethylphenol.

- Substitution: Engages in electrophilic substitution due to the presence of hydroxyl groups.

Biology

The compound exhibits notable antioxidant properties, making it useful in studies related to oxidative stress. Research indicates that DMHQ can protect cells from oxidative damage by neutralizing free radicals.

Mechanism of Action:

DMHQ donates electrons to reactive oxygen species (ROS), stabilizing these harmful molecules and preventing cellular damage.

Medicine

Ongoing research explores DMHQ's potential therapeutic applications. Its antioxidant properties suggest possible roles in preventing diseases associated with oxidative stress, such as cancer and cardiovascular diseases.

Case Study Example:

A study demonstrated that DMHQ could enhance cellular resilience against oxidative damage in vitro, suggesting its potential as a protective agent in medical treatments.

Industry

In industrial applications, DMHQ is utilized in the production of polymers, dyes, and other chemicals. Its stability and reducing properties contribute to the quality and longevity of these materials.

Case Studies

-

Biosynthesis of Silver Nanoparticles:

Research highlighted DMHQ's role in reducing silver ions to form nanoparticles with antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The synthesized nanoparticles demonstrated significant antioxidant activity as well . -

Graphene Synthesis:

A bio-inspired method utilizing DMHQ from beetle secretions was developed for synthesizing few-layer graphene. This approach showcased promising antimicrobial capabilities and potential cytotoxic effects against cancer cells .

Mechanism of Action

The mechanism of action of 2,5-Dimethylhydroquinone primarily involves its antioxidant properties. It acts by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include various reactive oxygen species, and the pathways involved are related to the cellular antioxidant defense system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Substituent Impact :

- Methyl groups (2,5-DMHQ, 2,3-DMHQ): Enhance solubility in organic solvents and redox stability. Position affects biological activity; 2,5-DMHQ shows stronger cytotoxicity in beetles than 2,3-DMHQ .

- tert-Butyl groups: Increase steric bulk, reducing antimicrobial potency but improving radical scavenging (e.g., 2,5-Di-tert-butylhydroquinone has MIC >400 µg/mL against S. aureus vs. 50 µg/mL for methylated isomers) .

- Halogens (e.g., Br): Lower solubility and bioavailability; 2,5-Dibromohydroquinone is less effective in antimicrobial assays .

Biological Activity

2,5-Dimethylhydroquinone (2,5-DMHQ) is a compound with significant biological activity, primarily characterized by its antioxidant, antibacterial, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with 2,5-DMHQ.

2,5-DMHQ is a derivative of hydroquinone and possesses a molecular formula of CHO. Its structure allows it to participate in redox reactions, making it an effective antioxidant. The compound is often studied in the context of natural products derived from insects, particularly from the defensive secretions of beetles such as Luprops tristis.

Antioxidant Activity

The antioxidant capacity of 2,5-DMHQ has been extensively evaluated through various assays:

- DPPH Assay : In studies involving the defensive gland extract of L. tristis, 2,5-DMHQ demonstrated significant radical scavenging activity. The half-maximal inhibitory concentration (IC50) for DPPH was reported at 69.4 ± 3.5 µg/mL when tested alongside other compounds in the extract .

- ABTS Radical Scavenging Assay : The extract containing 2,5-DMHQ also showed effective scavenging of ABTS radicals, indicating its potential utility in preventing oxidative stress-related damage .

- Hydrogen Peroxide Scavenging : Additionally, the compound exhibited notable hydrogen peroxide scavenging ability, further supporting its role as an antioxidant .

Antibacterial Activity

2,5-DMHQ has shown promising antibacterial properties against various pathogens:

- Agar Disc Diffusion Method : In vitro tests revealed that the defensive gland secretion containing 2,5-DMHQ was effective against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring 11 mm and 9 mm respectively .

- Mechanism of Action : Compounds with quinone structures like 2,5-DMHQ are known to disrupt bacterial cell membranes and interfere with metabolic processes, contributing to their antibacterial efficacy .

Cytotoxic and Antimitotic Properties

Research has indicated that 2,5-DMHQ may possess cytotoxic effects on certain cancer cell lines:

- Cytotoxicity Assays : Studies have reported that at higher concentrations (250 µg/mL), 2,5-DMHQ can inhibit cell proliferation significantly in various cancer models . This suggests a potential application in cancer therapy.

- Antimitotic Activity : The compound's ability to inhibit mitosis has been explored, indicating that it may interfere with cancer cell division processes .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 2,5-DMHQ:

- Study on Defensive Gland Extracts : A study analyzing the defensive secretions of L. tristis found that the presence of 2,5-DMHQ correlated with enhanced antioxidant and antibacterial activities. The extract was shown to be a source of bioactive compounds that could be utilized in pharmaceutical applications .

- Biosynthesis Studies : Research investigating the biosynthesis of silver nanoparticles using extracts containing 2,5-DMHQ demonstrated its role as a reducing agent while also showcasing its biological activity against pathogens .

- Environmental Impact Studies : Investigations into microbial degradation pathways have identified 2,5-DMHQ as a metabolite involved in the breakdown of environmental pollutants like xylene by certain bacterial strains .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,5-dimethylhydroquinone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Common methods include Friedel-Crafts alkylation of hydroquinone derivatives or selective dihydroxylation of dimethylbenzenes. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature gradients. Reaction progress should be monitored via thin-layer chromatography (TLC), and purity validated using melting point analysis and NMR spectroscopy .

Q. Which analytical techniques are recommended for quantifying this compound in mixtures with structurally similar phenols?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is preferred due to its resolution of phenolic isomers. For gas chromatography-mass spectrometry (GC-MS), derivatization (e.g., silylation) enhances volatility. Calibration curves using certified reference standards (e.g., CAS 654-42-2 analogs) improve accuracy .

Q. How should researchers design purity assessments for this compound synthesized via novel methods?

- Methodological Answer : Combine chromatographic techniques (HPLC, GC) with spectroscopic methods (¹H/¹³C NMR, FT-IR). Quantify impurities via integration of NMR peaks or chromatogram area normalization. Purity thresholds (e.g., ≥98%) should align with IUPAC guidelines, with detailed reporting of solvent residues and byproducts in supplementary materials .

Advanced Research Questions

Q. What strategies address discrepancies in spectroscopic data (e.g., NMR splitting patterns) when characterizing this compound derivatives?

- Methodological Answer : Use high-field NMR (≥500 MHz) to resolve overlapping signals. Cross-validate with 2D NMR (COSY, HSQC) and mass spectrometry (HRMS). For ambiguous results, compare experimental data with computational simulations (DFT-based chemical shift predictions) .

Q. How can oxidative degradation of this compound be minimized during long-term stability studies?

- Methodological Answer : Store samples under inert atmospheres (N₂/Ar) at −20°C, and incorporate stabilizers like ascorbic acid or BHT. Monitor degradation via accelerated aging tests (e.g., 40°C/75% RH) and quantify oxidation products (e.g., quinones) using LC-MS .

Q. What experimental approaches elucidate the metabolic pathways of this compound in microbial systems?

- Methodological Answer : Use ¹³C-labeled substrates to trace carbon flux in bacterial cultures (e.g., Pseudomonas spp.). Combine gene knockout studies with metabolomics (GC×GC-TOFMS) to identify key enzymes. Compare pathways with structurally analogous compounds like 2,6-dimethylhydroquinone, which undergoes β-ketoadipate pathway degradation .

Q. How should researchers statistically analyze contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., pH, reactive oxygen species concentration). Replicate experiments under standardized conditions, and report confidence intervals for IC₅₀ values. Use Fisher’s exact test to assess significance of opposing outcomes .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.